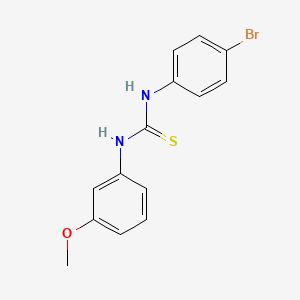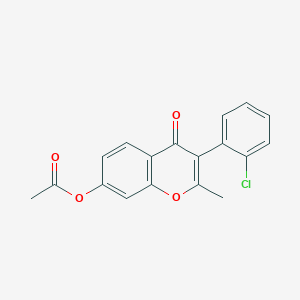
N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea
Overview
Description
N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea, also known as BMTU, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BMTU belongs to the class of thiourea compounds, which are known to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea exerts its biological activity by inhibiting certain enzymes or proteins in the body. For example, N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the activity of aldose reductase, an enzyme that plays a role in the development of diabetic complications. N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. For example, N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to reduce blood glucose levels in diabetic animals by inhibiting aldose reductase. N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to reduce the production of inflammatory cytokines in animal models of inflammation. In addition, N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to induce apoptosis or cell death in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its relative ease of synthesis, low cost, and wide range of biological activities. However, the limitations of using N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its potential toxicity and lack of specificity for certain enzymes or proteins.
Future Directions
There are many future directions for the study of N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and diabetes. Another direction is to explore its potential as a fungicide in agriculture. In addition, future studies could focus on the development of more specific and potent analogs of N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea for use in lab experiments and as potential therapeutic agents.
Synthesis Methods
N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 4-bromobenzenamine with 3-methoxyphenyl isothiocyanate in the presence of a base such as potassium hydroxide. Another method involves the reaction of 4-bromobenzenamine with 3-methoxyphenyl isocyanate in the presence of a reducing agent such as sodium borohydride. The synthesis of N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. In agriculture, N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been used as a fungicide to control plant diseases. In material science, N-(4-bromophenyl)-N'-(3-methoxyphenyl)thiourea has been used as a precursor for the synthesis of various metal complexes.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTECRSZNCGQULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247343 | |
| Record name | N-(4-Bromophenyl)-N′-(3-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea | |
CAS RN |
356574-00-0 | |
| Record name | N-(4-Bromophenyl)-N′-(3-methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356574-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-N′-(3-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)

![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)

![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)



